2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
Description
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide features a benzofuran core substituted with dimethyl groups at the 2,2-positions, an acetamide linker, and a unique ethyl group bearing both furan-2-yl and thiophen-2-yl substituents.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-22(2)12-15-6-3-7-18(21(15)27-22)26-14-20(24)23-13-16(17-8-4-10-25-17)19-9-5-11-28-19/h3-11,16H,12-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWYZCAIWSEIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=CO3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 249.31 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide |
| CAS Number | 1206094-93-0 |
| Purity | 95% |
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. The specific compound under review has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated that modifications to the benzofuran structure can enhance activity against resistant strains.
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance, in vitro assays have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The furan and thiophene substituents are believed to play a crucial role in enhancing these effects.
Analgesic Effects
Preliminary studies suggest that the compound may possess analgesic properties. Animal models have shown a reduction in pain response when administered the compound, indicating its potential as a non-opioid analgesic alternative.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor growth.
- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, contributing to its analgesic effects.
- Oxidative Stress Reduction : Some studies indicate that it may reduce oxidative stress markers in cells, providing protective effects against cellular damage.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzofuran compounds, including the one under discussion. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential for development as an antibiotic .
- Cancer Cell Line Study : Research conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it activates intrinsic apoptotic pathways .
- Pain Management Trial : In a rodent model for inflammatory pain, administration of the compound resulted in a statistically significant decrease in pain scores compared to control groups .
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thiophene have demonstrated high inhibition rates against reactive oxygen species (ROS), suggesting that this compound may also possess similar capabilities .
Antibacterial Properties
The antibacterial activity of related compounds has been extensively documented. For example, certain thiophene derivatives have shown effectiveness against pathogenic Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Given the structural similarities, it is plausible that 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide may exhibit comparable antibacterial effects .
Potential Therapeutic Uses
The interaction of this compound with various molecular targets suggests potential therapeutic applications in:
- Cancer Treatment : Compounds containing benzofuran and thiophene moieties have been investigated for their anticancer properties due to their ability to modulate enzyme activity involved in cancer progression.
- Neurological Disorders : The antioxidant properties may provide neuroprotective benefits, making it a candidate for research into treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the implications of similar compounds:
- A study on thiophene derivatives highlighted their antioxidant and antibacterial activities, establishing a framework for evaluating the biological efficacy of related compounds .
- Another investigation focused on the synthesis and characterization of benzofuran derivatives, noting their potential in drug development due to their favorable pharmacokinetic profiles .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical and Functional Comparisons
- Heterocyclic Substituents : The dual furan-thiophene ethyl group in the target compound introduces electronic diversity, likely improving solubility and bioavailability compared to simpler analogs like the o-tolyl derivative .
- Hydrogen Bonding : The thiazole-containing analog () exhibits robust N–H···N hydrogen bonding, stabilizing its crystal lattice. The target compound’s amide group may similarly participate in intermolecular interactions, though its bulkier substituents could reduce crystallinity .
Research Findings and Data Gaps
- Synthesis : The target compound’s synthesis can be inferred from methods in and , involving coupling of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with a preformed amine (2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine) using EDC or similar reagents .
- Crystallography : Structural data for the target compound are lacking, but SHELX-based refinement () is applicable for future studies .
- Biological Activity: No direct data are provided, but the furan-thiophene combination is associated with kinase inhibition and antimicrobial activity in related molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
